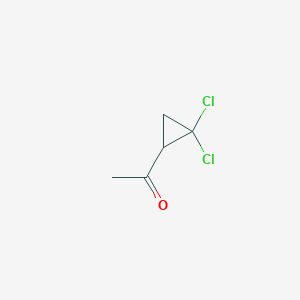
1-(2,2-Dichlorocyclopropyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,2-Dichlorocyclopropyl)ethanone” is a chemical compound with the molecular formula C5H6Cl2O . It has an average mass of 153.007 Da and a monoisotopic mass of 151.979568 Da . This compound is mainly used as a chemical intermediate .
Synthesis Analysis
The synthesis of “1-(2,2-Dichlorocyclopropyl)ethanone” involves taking cyclopropylmethyl ketone as a raw material, dissolving it in a solvent, adding a compound containing metal aluminum as a catalyst, and introducing chlorine to perform a chlorination reaction . The chlorinated product is then subjected to reduced pressure distillation to remove the solvent, and the “1-(2,2-Dichlorocyclopropyl)ethanone” is obtained by rectification .Molecular Structure Analysis
The molecular structure of “1-(2,2-Dichlorocyclopropyl)ethanone” consists of a cyclopropyl group attached to an ethanone group, with two chlorine atoms attached to the cyclopropyl group .Physical And Chemical Properties Analysis
“1-(2,2-Dichlorocyclopropyl)ethanone” has a molecular weight of 153.01 . The InChI code for this compound is 1S/C5H6Cl2O/c1-3(8)4-2-5(4,6)7/h4H,2H2,1H3 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Agricultural Fungicides: 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a derivative of 1-(2,2-Dichlorocyclopropyl)ethanone, is crucial for synthesizing prothioconazole, a promising agricultural fungicide. It is synthesized via nucleophilic substitution and optimized for high yield and purity, suitable for industrial application (H. Ji et al., 2017).
Biochemical Synthesis
- Creation of Chiral Intermediates for Medications: (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for Ticagrelor, a treatment for acute coronary syndromes, is synthesized from 2-chloro-1-(3,4-difluorophenyl)ethanone, a related compound to 1-(2,2-Dichlorocyclopropyl)ethanone. This process is noted for its high conversion rate, green and environmentally sound approach, and potential for industrial use (Xiang Guo et al., 2017).
Pharmaceutical and Drug Development
- Synthesis of Branched Tryptamines: The rearrangement of cyclopropylketone arylhydrazones, derived from compounds similar to 1-(2,2-Dichlorocyclopropyl)ethanone, leads to the formation of tryptamine derivatives. This method is effective in synthesizing enantiomerically pure tryptamine derivatives, essential in pharmaceutical research (R. Salikov et al., 2017).
Chemical Characterization
- Crystal Structure Analysis: A study on 1-(5-chloro-2-hydroxyphenyl)ethanone, a structurally similar compound to 1-(2,2-Dichlorocyclopropyl)ethanone, delves into its crystal structure using various techniques, providing valuable insights into its molecular structure and potential applications in material science and chemistry (D. Majumdar, 2016).
Catalytic Behavior
- Catalysis in Organic Chemistry: Research into compounds like 1-(2,2-Dichlorocyclopropyl)ethanone has led to the synthesis of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines, highlighting their catalytic behavior toward ethylene reactivity, an area critical in organic and industrial chemistry (Wen‐Hua Sun et al., 2007).
Enantioselective Synthesis
- Enantioselective Synthesis for Antifungal Agents: The biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone by a specific Acinetobacter sp. strain for the highly enantioselective synthesis of a chiral intermediate of Miconazole, an antifungal agent, demonstrates the potential of microbial biocatalysis in pharmaceutical synthesis (Yan-Li Miao et al., 2019).
Propiedades
IUPAC Name |
1-(2,2-dichlorocyclopropyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O/c1-3(8)4-2-5(4,6)7/h4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATQAOXFDDOSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dichlorocyclopropyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

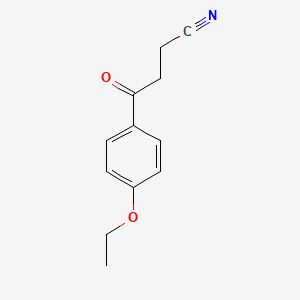
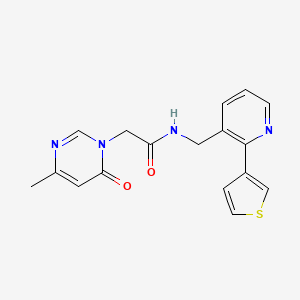

![(3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3014335.png)
![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3014336.png)
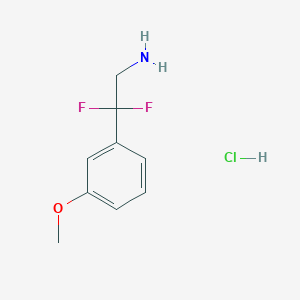

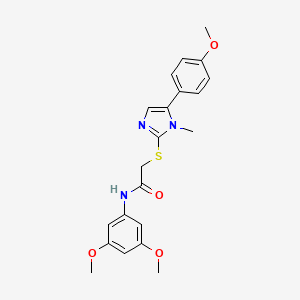


![N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3014346.png)
![3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride](/img/structure/B3014348.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3014349.png)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3014352.png)